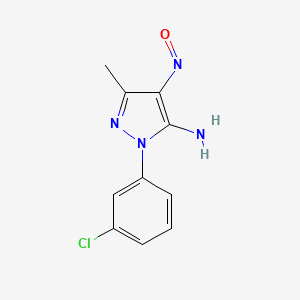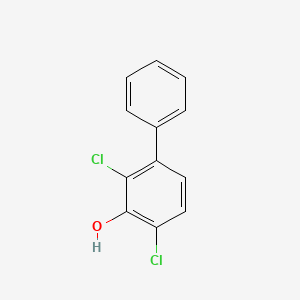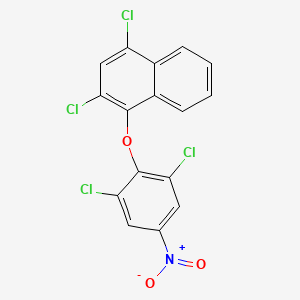
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple chlorine atoms and a nitro group attached to a naphthalene ring, making it a highly substituted aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene typically involves the nitration of 2,4-dichloronaphthalene followed by etherification with 2,6-dichloro-4-nitrophenol. The nitration process requires the use of mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure selective nitration. The etherification step involves the reaction of the nitrated product with 2,6-dichloro-4-nitrophenol in the presence of a base such as potassium carbonate, which facilitates the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and safety during production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols or anilines.
Reduction: The major product is the corresponding amine.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple chlorine atoms and a nitro group enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dichloronitrobenzene
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is unique due to its highly substituted aromatic structure, which imparts distinct chemical properties such as increased reactivity and binding affinity. Compared to similar compounds, it has a higher degree of chlorination and the presence of a nitro group, making it more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
83054-10-8 |
|---|---|
Fórmula molecular |
C16H7Cl4NO3 |
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H7Cl4NO3/c17-11-7-14(20)15(10-4-2-1-3-9(10)11)24-16-12(18)5-8(21(22)23)6-13(16)19/h1-7H |
Clave InChI |
IYZHKSUZLUIOEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
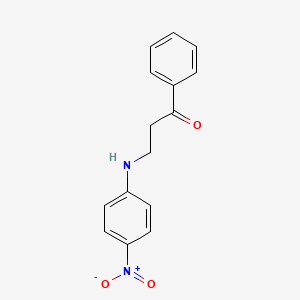
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
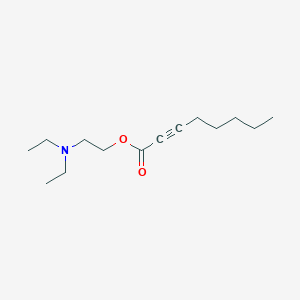
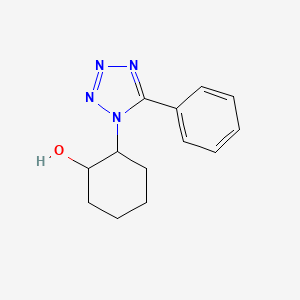
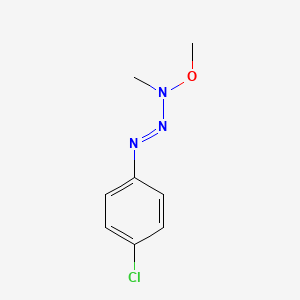

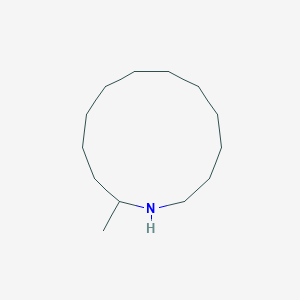
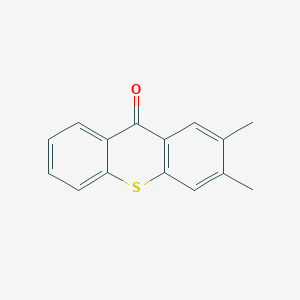
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
